4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine 4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854002
InChI: InChI=1S/C16H25N3O/c1-13(2)19-8-4-6-15(19)14-5-3-7-17-16(14)18-9-11-20-12-10-18/h3,5,7,13,15H,4,6,8-12H2,1-2H3
SMILES:
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15854002

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name 4-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]morpholine
Standard InChI InChI=1S/C16H25N3O/c1-13(2)19-8-4-6-15(19)14-5-3-7-17-16(14)18-9-11-20-12-10-18/h3,5,7,13,15H,4,6,8-12H2,1-2H3
Standard InChI Key SJRBXFIGOABRLX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCCC1C2=C(N=CC=C2)N3CCOCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring at its core, with a 1-isopropylpyrrolidin-2-yl group at the 3-position and a morpholine ring at the 2-position. This arrangement creates a rigid, polycyclic framework with multiple hydrogen-bonding sites. The molecular formula is C₁₆H₂₅N₃O, and its molecular weight is 275.39 g/mol . The SMILES string CC(C)N1CCCC1C2=C(N=CC=C2)N3CCOCC3 accurately represents its connectivity, while the InChIKey SJRBXFIGOABRLX-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₅N₃O
Molecular Weight275.39 g/mol
Topological Polar Surface38.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
LogP (Predicted)2.1

Data derived from PubChem computations .

Conformational Analysis

The pyrrolidine and morpholine rings adopt chair and twist-boat conformations, respectively, minimizing steric strain. X-ray crystallography of analogous compounds, such as 3-phenylpiperidine-2,6-diones, reveals that such heterocycles often stabilize through intramolecular hydrogen bonding and van der Waals interactions . While no direct crystallographic data exists for this specific molecule, molecular modeling suggests similar stabilization mechanisms .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via multistep alkylation and cyclization reactions. A representative pathway involves:

  • Alkylation of Pyrrolidine Precursors: Reaction of 1-isopropylpyrrolidine with a brominated pyridine derivative under basic conditions (e.g., K₂CO₃/DBU) .

  • Morpholine Incorporation: Subsequent nucleophilic substitution with morpholine using a halogenated intermediate, typically in acetone or DMF .

Key Reaction Conditions:

  • Solvent: Acetone or dimethylformamide (DMF)

  • Catalysts: DBU (1,8-diazabicycloundec-7-ene)

  • Temperature: Reflux (60–70°C)

  • Purification: Column chromatography (chloroform:methanol 9.5:0.5) .

Structural Analogues

Modifications to the isopropyl or morpholine groups yield derivatives with varied bioactivity. For example:

  • Fluorophenyl Derivatives: Enhance antiviral potency against HSV-1 and CVB-2 .

  • Pyrrolo[3,4-c]pyridine Hybrids: Exhibit antidiabetic and antitumor activities .

Pharmacological Profile

Antiviral Activity

Pyridine-pyrrolidine hybrids demonstrate moderate activity against RNA viruses. In vitro studies on similar compounds, such as 4-(4-fluorophenethyl)-7-hydroxy-pyrrolo[3,4-c]pyridines, show EC₅₀ values of 1.65 µM against HIV-1 . While direct data for 4-(3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine is lacking, its structural similarity suggests potential for broad-spectrum antiviral applications .

Central Nervous System (CNS) Targets

The compound’s ability to cross the blood-brain barrier (BBB) is inferred from its logP (2.1) and topological polar surface area (38.8 Ų) . Analogous dopamine D1 receptor modulators, like LY3154207, exhibit unbound brain-to-plasma ratios (Kpu,u) of 0.25–1.10, indicating CNS penetration . Computational docking studies propose interactions with allosteric sites on neurotransmitter receptors, though experimental validation is pending .

Metabolic Stability

In vitro microsomal assays for related compounds show moderate clearance rates (6.4–96.9 mL/min/kg) . The morpholine ring likely contributes to hepatic stability by resisting oxidative metabolism, a trait observed in LY3154207 derivatives .

Analytical Characterization

Spectroscopic Data

  • NMR: Predicted signals include δ 1.0–1.2 (isopropyl CH₃), δ 2.5–3.5 (pyrrolidine/morpholine CH₂), and δ 7.8–8.2 (pyridine CH) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 276.4 .

Chromatographic Behavior

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile:water 70:30) .

  • TLC: Rf 0.45 (silica gel, chloroform:methanol 9:1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator